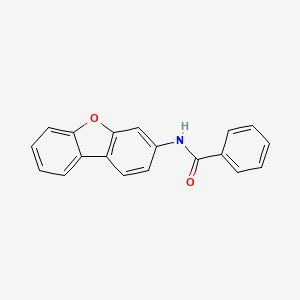

N-dibenzofuran-3-ylbenzamide

Description

Properties

IUPAC Name |

N-dibenzofuran-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-19(13-6-2-1-3-7-13)20-14-10-11-16-15-8-4-5-9-17(15)22-18(16)12-14/h1-12H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMIZUWUCMCBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-dibenzofuran-3-ylbenzamide typically involves the reaction of dibenzofuran with benzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of N-dibenzofuran-3-ylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-dibenzofuran-3-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted amides or thiols.

Scientific Research Applications

N-dibenzofuran-3-ylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease progression. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-dibenzofuran-3-ylbenzamide with structurally related benzamide derivatives, emphasizing functional groups, synthesis challenges, and biological activities:

| Compound Name | Key Structural Features | Synthetic Complexity | Reported Biological Activities | Unique Aspects |

|---|---|---|---|---|

| N-dibenzofuran-3-ylbenzamide | Dibenzofuran core, amide linkage, no additional substituents | Moderate | Potential kinase inhibition (inferred from structural analogs) | Simplicity of structure; balance of lipophilicity and polarity |

| N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide | Benzodioxole carbonyl, methoxybenzamide, benzofuran | High | Pharmacological interest (unspecified); inferred anti-inflammatory or anticancer activity | Enhanced electron-rich aromatic systems; improved target binding affinity |

| N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide | Multiple methoxy groups, methyl-substituted benzofuran | Very high | Material science applications; possible antioxidant or enzyme inhibition | High steric hindrance; tunable electronic properties via methoxy groups |

| N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide | Benzodioxine carbonyl, nitrobenzamide | High | Potential pesticidal or antimicrobial activity (inferred from nitro group reactivity) | Nitro group enhances electrophilicity; redox-active properties |

| N-(3-aminophenyl)-3-chlorobenzamide | Chlorobenzamide, aminophenyl group | Low | Anticancer (IC₅₀ = 10 µM for tubulin inhibition); antimicrobial activity | Direct interaction with tubulin; broad-spectrum activity |

| N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide | Trifluoromethyl group, furan-pyridine hybrid | Moderate | Enhanced metabolic stability; potential CNS applications | Fluorine atoms improve lipophilicity and bioavailability |

Structural and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups: Compounds like N-(3-aminophenyl)-3-chlorobenzamide leverage electron-withdrawing chlorine for enhanced target binding, while methoxy-substituted analogs (e.g., ) rely on electron-rich systems for π-π interactions.

- Hybrid Systems : The furan-pyridine hybrid in introduces conformational rigidity, improving selectivity for neurological targets compared to the flexible dibenzofuran core.

Q & A

Q. Q1. What are the common synthetic routes for preparing N-dibenzofuran-3-ylbenzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling dibenzofuran-3-amine with a benzoyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Key steps include:

- Amide bond formation : Employ coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Purity control : Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis purification often uses column chromatography with gradients of ethyl acetate/hexane .

- Critical parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents to minimize side reactions .

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing N-dibenzofuran-3-ylbenzamide?

- NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with aromatic proton signals in the δ 7.0–8.5 ppm range and carbonyl (C=O) peaks near δ 165–170 ppm .

- X-ray crystallography : Resolves stereochemistry and packing motifs. Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 25.02 Å, b = 5.37 Å) are common for related benzamides .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can competing side reactions (e.g., hydrolysis or dimerization) during synthesis be mitigated?

- Solvent selection : Use anhydrous DMF or dichloromethane to suppress hydrolysis of the benzoyl chloride intermediate .

- Low-temperature protocols : Conduct reactions at 0–5°C to reduce thermal degradation .

- Additive optimization : Introduce scavengers like N-hydroxysuccinimide (NHS) to stabilize reactive intermediates . Contradictions in yield optimization across studies suggest solvent polarity and reagent purity are critical variables .

Q. Q4. What computational methods support the design of N-dibenzofuran-3-ylbenzamide derivatives with enhanced bioactivity?

- Density functional theory (DFT) : Predicts electron distribution in the dibenzofuran ring, guiding substitutions at positions 2 and 4 for improved binding affinity .

- Molecular docking : Screens derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis .

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with observed biological activity .

Biological Activity and Assay Design

Q. Q5. What in vitro assays are recommended for evaluating the anticancer potential of N-dibenzofuran-3-ylbenzamide derivatives?

- Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Mechanistic studies :

- Apoptosis : Flow cytometry with Annexin V/PI staining.

- Cell cycle arrest : Western blotting for cyclin-dependent kinases (CDKs) .

- Control considerations : Include cisplatin or doxorubicin as positive controls and assess solvent cytotoxicity (e.g., DMSO ≤0.1%) .

Q. Q6. How can researchers address discrepancies in reported biological activities of structurally similar benzamides?

- Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation time) across studies. For example, varying IC50 values may arise from differences in serum concentration in culture media .

- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsomal assays to rule out false negatives .

- Structural nuances : Minor substitutions (e.g., nitro vs. methoxy groups) drastically alter solubility and membrane permeability .

Data Analysis and Reproducibility

Q. Q7. What strategies ensure reproducibility in crystallographic data for N-dibenzofuran-3-ylbenzamide analogs?

- Crystallization consistency : Use slow evaporation from dichloromethane/hexane mixtures at 4°C .

- Data validation : Cross-check observed unit cell parameters with Cambridge Structural Database entries for similar compounds .

- Thermal ellipsoid plots : Disclose anisotropic displacement parameters to confirm structural rigidity .

Q. Q8. How should researchers interpret conflicting NMR data for benzamide derivatives?

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3; aromatic proton splitting patterns vary with solvent polarity .

- Dynamic processes : Assess temperature-dependent NMR for rotameric equilibria in the amide bond .

- Impurity deconvolution : Use 2D NMR (e.g., HSQC, HMBC) to distinguish target signals from synthetic byproducts .

Advanced Applications

Q. Q9. Can N-dibenzofuran-3-ylbenzamide serve as a scaffold for photoactive materials?

- Photophysical studies : Measure UV-Vis absorption (λmax ~300–350 nm) and fluorescence quantum yield in THF .

- Applications : Design OLEDs or sensors by introducing electron-withdrawing groups (e.g., -CF3) to tune emission wavelengths .

Q. Q10. What in silico tools predict the environmental fate of N-dibenzofuran-3-ylbenzamide derivatives?

- Persistency assessment : Use EPI Suite to estimate biodegradation half-lives (e.g., >60 days suggests bioaccumulation risk) .

- Ecotoxicology models : ECOSAR predicts aquatic toxicity (e.g., LC50 for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.